molecular formula C11H12N4O2S B1682647 スルファメラジン CAS No. 127-79-7

スルファメラジン

カタログ番号: B1682647
CAS番号: 127-79-7
分子量: 264.31 g/mol
InChIキー: QPPBRPIAZZHUNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スルファメرازィン: は、さまざまな細菌感染症の治療に使用されるスルホンアミド系抗菌剤です。スルファニルアミドの誘導体であり、幅広い種類の細菌に対して効果的なことが知られています。 スルファメرازィンの化学式はC₁₁H₁₂N₄O₂S で、分子量は264.30 g/molです .

科学的研究の応用

スルファメرازィンは、以下を含む科学研究で幅広い用途があります。

作用機序

スルファメرازィンは、細菌におけるジヒドロ葉酸の合成を阻害することによって、抗菌効果を発揮します。パラアミノ安息香酸(PABA)と競合して、ジヒドロプテロ酸合成酵素に結合します。この阻害は、細菌の増殖と複製に不可欠な葉酸の形成を防ぎます。 その結果、スルファメرازィンは細菌の増殖と増殖を阻害する、静菌剤です .

類似の化合物との比較

スルファメرازィンは、スルホンアミド系抗生物質に属し、いくつかの類似の化合物があります。

スルファメرازィンの独自性: スルファメرازィンは、特定の構造のためにユニークです。その構造により、幅広い種類の細菌に対して効果を発揮します。 ジヒドロ葉酸合成を阻害する能力は、ヒトと獣医学の両方において、貴重な抗菌剤となっています .

生化学分析

Biochemical Properties

Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial for its antibacterial activity.

Cellular Effects

Sulfamerazine, by inhibiting the synthesis of dihydrofolic acid, disrupts bacterial cell function. It affects cell signaling pathways, gene expression, and cellular metabolism related to the folate pathway .

Molecular Mechanism

The mechanism of action of Sulfamerazine involves its competition with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This binding interaction inhibits the enzyme, leading to a decrease in dihydrofolic acid production .

Metabolic Pathways

Sulfamerazine is involved in the folate synthesis pathway in bacteria, where it inhibits the enzyme dihydropteroate synthetase . This could affect metabolic flux or metabolite levels related to this pathway.

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzyme, dihydropteroate synthetase .

準備方法

合成経路と反応条件: スルファメرازィンは、4-アミノ-N-(4-メチル-2-ピリミジニル)ベンゼンスルホンアミドと適切な試薬を反応させることによって合成されます。合成には以下の手順が含まれます。

工業生産方法: スルファメرازィンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

化学反応の分析

反応の種類: スルファメرازィンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

類似化合物との比較

Sulfamerazine is part of the sulfonamide class of antibiotics, which includes several similar compounds:

Uniqueness of Sulfamerazine: Sulfamerazine is unique due to its specific structure, which allows it to be effective against a broad spectrum of bacteria. Its ability to inhibit dihydrofolic acid synthesis makes it a valuable antibacterial agent in both human and veterinary medicine .

特性

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPBRPIAZZHUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023612
Record name Sulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.04e-01 g/L
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA.
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

127-79-7
Record name Sulfamerazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamerazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfamerazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfamerazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamerazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 °C
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamerazine
Reactant of Route 2
Sulfamerazine
Reactant of Route 3
Reactant of Route 3
Sulfamerazine
Reactant of Route 4
Reactant of Route 4
Sulfamerazine
Reactant of Route 5
Sulfamerazine
Reactant of Route 6
Sulfamerazine
Customer
Q & A

Q1: What is the primary mechanism of action of Sulfamerazine?

A1: Sulfamerazine, a sulfonamide antibiotic, primarily targets bacterial growth by inhibiting the biosynthesis of folic acid. [, , , , , ] It achieves this by competitively inhibiting dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. [, ] This disrupts the synthesis of essential nucleic acids in bacteria, ultimately leading to growth inhibition and cell death.

Q2: What is the molecular formula and weight of Sulfamerazine?

A3: Sulfamerazine has the molecular formula C11H12N4O2S and a molecular weight of 264.3 g/mol. [, , , , ]

Q3: Are there any spectroscopic data available for Sulfamerazine?

A4: Yes, research commonly employs techniques like UV spectrophotometry for Sulfamerazine detection and quantification. [, , , ] UV detection is often coupled with HPLC for analysis. [, , , ] Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for Sulfamerazine detection in complex matrices like fish muscle. []

Q4: Is there information on Sulfamerazine's performance under various conditions?

A5: While specific material compatibility data are limited in the provided research, studies highlight the impact of factors like pH on Sulfamerazine's solubility and stability. [, , , ] Understanding its behavior under different pH conditions is crucial for formulation development and predicting its fate in biological and environmental systems. []

Q5: Does Sulfamerazine exhibit any catalytic properties?

A5: The provided research focuses on Sulfamerazine's role as a therapeutic agent and doesn't delve into its potential catalytic properties. Therefore, we lack information regarding its involvement in reaction mechanisms, selectivity, or catalytic applications.

Q6: Have computational methods been applied to study Sulfamerazine?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure and interactions of Sulfamerazine polymorphs. [] These studies offer valuable insights into the drug's solid-state properties and can aid in understanding its physicochemical behavior.

Q7: How do structural modifications of Sulfamerazine affect its activity?

A8: Comparing Sulfamerazine's activity to related sulfonamides like Sulfadiazine and Sulfamethazine reveals the impact of even minor structural changes on factors like absorption, metabolism, and excretion. [, , ] For instance, the presence and position of methyl groups in the pyrimidine ring can influence the drug's pharmacokinetic profile. []

Q8: What are the challenges in formulating Sulfamerazine?

A9: Research indicates that Sulfamerazine's solubility is pH-dependent, posing challenges in formulating stable and bioavailable dosage forms. [, , , ] Studies explore strategies like microencapsulation using pectin-gelatin complex coacervates to improve its delivery and control its release. []

Q9: What is the primary route of Sulfamerazine elimination?

A10: Studies in various animal models, including sheep, calves, and cows, consistently demonstrate that Sulfamerazine is primarily eliminated through renal excretion. [, , , ] Both the unchanged drug and its metabolites, mainly acetylsulfamerazine, are found in the urine. [, ]

Q10: Does Sulfamerazine cross the blood-brain barrier?

A12: While the provided studies don't explicitly investigate Sulfamerazine's ability to cross the blood-brain barrier, its use in treating meningitis suggests that it can achieve therapeutic concentrations in the central nervous system. [, ]

Q11: What types of bacterial infections has Sulfamerazine been effective against in research?

A13: Research demonstrates Sulfamerazine's in vitro and in vivo efficacy against various bacterial species, including those causing furunculosis in trout (Bacterium salmonicida), pullorum disease in chickens (Salmonella pullorum), and mastitis in cattle (Streptococcus agalactiae). [, , , , ] It shows promise as a therapeutic option for bacterial infections in both humans and animals.

Q12: Has resistance to Sulfamerazine been reported?

A14: While the provided research doesn't extensively discuss Sulfamerazine resistance, it acknowledges that bacteria can develop resistance to sulfonamides. [] Understanding the mechanisms and prevalence of resistance is crucial for guiding appropriate antibiotic use and mitigating the development of resistant strains.

Q13: Are there any toxicological concerns associated with Sulfamerazine?

A15: While generally considered safe, some studies report potential toxicological effects of Sulfamerazine, particularly with prolonged use or high dosages. [, , , , ] One study observed that high doses of Sulfamerazine in trout feed could negatively impact growth, highlighting the importance of optimizing dosages to balance therapeutic efficacy and potential adverse effects. []

Q14: Are there ongoing efforts to improve Sulfamerazine delivery?

A16: Yes, researchers are exploring novel drug delivery systems, such as microencapsulation, to enhance Sulfamerazine's therapeutic efficacy. [] One study investigated the use of pectin-gelatin complex coacervates to encapsulate Sulfamerazine, potentially leading to improved drug stability, controlled release, and targeted delivery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。